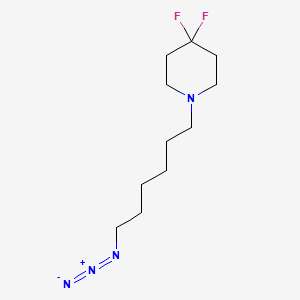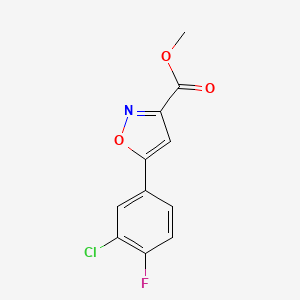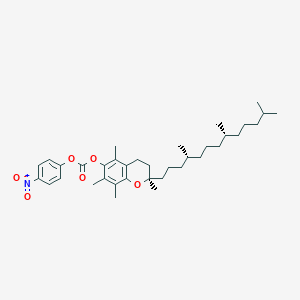
Tocopherol-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tocopherol-PNP is a synthetic derivative of tocopherol, which belongs to the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. This compound is designed to enhance the stability and bioavailability of tocopherol, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tocopherol-PNP involves several steps, starting with the preparation of the chromanol ring, which is the core structure of tocopherol The chromanol ring is then functionalized with a phytyl side chain through a series of chemical reactions, including alkylation and reduction
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tocopherol-PNP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is crucial for its antioxidant activity.
Reduction: The compound can be reduced back to its original form, allowing it to act as a continuous antioxidant.
Substitution: this compound can undergo substitution reactions, where functional groups on the chromanol ring are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include tocopherol quinone (from oxidation) and various substituted tocopherol derivatives (from substitution reactions).
Applications De Recherche Scientifique
Tocopherol-PNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic effects.
Medicine: Explored for its potential in treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
Tocopherol-PNP exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cellular components. The compound targets lipid bilayers in cell membranes, protecting them from peroxidation. The PNP group enhances the compound’s stability, allowing it to remain active for longer periods.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tocopherol: The natural form of vitamin E, with strong antioxidant properties.
Tocotrienols: Another group of vitamin E compounds with unsaturated side chains, known for their potent antioxidant activity.
Plastochromanols: Lipophilic antioxidants similar to tocopherols, found in plants and algae.
Uniqueness of Tocopherol-PNP
This compound is unique due to its enhanced stability and solubility compared to natural tocopherols
Propriétés
Formule moléculaire |
C36H53NO6 |
|---|---|
Poids moléculaire |
595.8 g/mol |
Nom IUPAC |
(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate |
InChI |
InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1 |
Clé InChI |
CLQIBMXXWRIYFN-PDOBOUQHSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


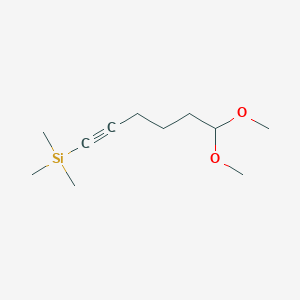


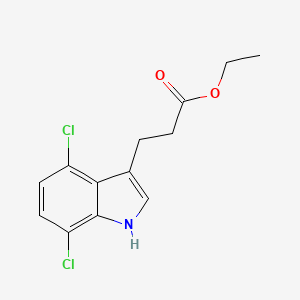
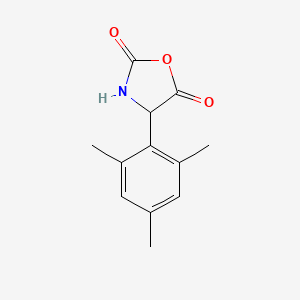

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
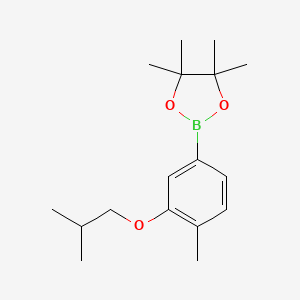
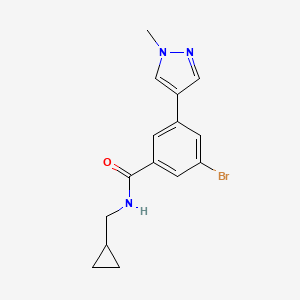
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)

